molecular formula C23H26FN3O4S B11049651 N-ethyl-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzenesulfonamide

N-ethyl-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzenesulfonamide

Cat. No.: B11049651
M. Wt: 459.5 g/mol
InChI Key: HOCYDYBNQTYCGN-UHFFFAOYSA-N
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Description

N-ethyl-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzenesulfonamide is a complex organic compound that features a combination of fluorophenyl, dioxopyrrolidinyl, piperidinyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dioxopyrrolidinyl group: This can be achieved through the reaction of a suitable anhydride with an amine.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which is reacted with the dioxopyrrolidinyl intermediate.

    Formation of the piperidinyl group: This can be synthesized through a cyclization reaction involving a suitable diamine.

    Attachment of the benzenesulfonamide group: This final step involves the reaction of the piperidinyl intermediate with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Pharmacology: The compound can be studied for its interactions with various biological targets, including receptors and enzymes.

    Biochemistry: It can be used to study the biochemical pathways and mechanisms of action of related compounds.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-ethyl-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
  • N-(3-acrylamido-4-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
  • 4-fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide

Uniqueness

N-ethyl-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H26FN3O4S

Molecular Weight

459.5 g/mol

IUPAC Name

N-ethyl-N-[1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C23H26FN3O4S/c1-2-26(32(30,31)20-6-4-3-5-7-20)18-12-14-25(15-13-18)21-16-22(28)27(23(21)29)19-10-8-17(24)9-11-19/h3-11,18,21H,2,12-16H2,1H3

InChI Key

HOCYDYBNQTYCGN-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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